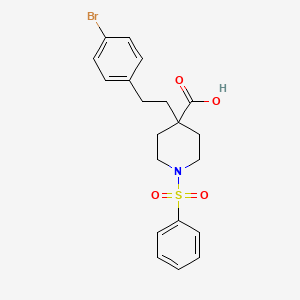

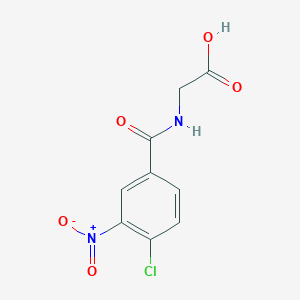

4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

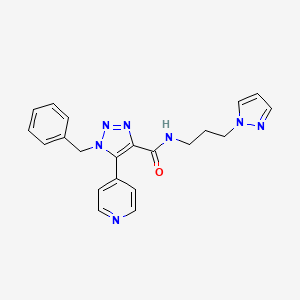

The compound "4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid" is a derivative of piperidine-4-carboxylic acid, which is a key structural motif in many biologically active compounds. The presence of the phenylsulfonyl group suggests potential for interaction with biological targets, while the bromophenethyl moiety could be useful for further chemical modifications .

Synthesis Analysis

The synthesis of related piperidine carboxylic acid derivatives often involves starting from simpler piperidine structures and introducing various functional groups through reactions such as sulfonation, alkylation, and carboxylation. For instance, the synthesis of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives starts from ethyl piperidine-4-carboxylate, followed by phenylsulfonylation and reaction with sulfonyl chlorides . Similarly, the synthesis of 4'-Bromobiphenyl-4-carboxylic acid involves acetylation and haloform reactions starting from bromodiphenyl .

Molecular Structure Analysis

The molecular structure of piperidine carboxylic acid derivatives can be elucidated using spectroscopic methods such as FT-IR, FT-Raman, NMR, and UV spectroscopy. For example, the structure of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid was characterized using these techniques, and theoretical calculations were used to predict the geometry and electronic properties of the molecule . X-ray diffraction studies have also been used to determine the absolute configuration of similar compounds .

Chemical Reactions Analysis

Piperidine carboxylic acid derivatives can undergo a variety of chemical reactions. For example, carboxylic acids can be derivatized for detection in high-performance liquid chromatography (HPLC) by reacting with reagents such as 4'-bromophenacyl triflate to form ester derivatives . Additionally, fluorescent labeling reagents can be used to derivatize carboxylic acids for precolumn HPLC analysis . The bromoethylsulfonium salt has been used as an annulation agent to synthesize heterocyclic compounds, indicating the potential for piperidine derivatives to participate in ring-forming reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine carboxylic acid derivatives can be influenced by their functional groups. The presence of electron-withdrawing or electron-donating substituents can affect the acidity of the carboxylic acid group. The spectroscopic analysis provides insights into the vibrational and electronic properties of the molecule, which are important for understanding its reactivity and interactions with other molecules . The molecular electrostatic potential (MEP) surface map can be used to predict sites of chemical reactivity and charge transfer within the molecule .

Applications De Recherche Scientifique

Analgesic Applications

Piperidine derivatives have been synthesized and evaluated for their analgesic activity. Notably, certain pyrrole esters of tropanols and related structures have shown promising results in this field. For instance, 1-Methyl-4-piperidinol 4-(2,4,5-trimethylpyrrole-3-carboxylate) exhibited analgesic activity comparable to morphine and codeine without showing typical narcotic agonist or antagonist behavior, indicating potential for pain management applications with reduced risk of dependence or adverse effects (Waters, 1977).

Acetylcholinesterase Inhibition for Cognitive Disorders

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and tested for their anti-acetylcholinesterase activity. These compounds, particularly those with bulky substituents, have shown significant potential in inhibiting acetylcholinesterase, an enzyme associated with neurodegenerative disorders like Alzheimer's disease. The study identified potent inhibitors, suggesting their potential in developing therapeutic agents for cognitive impairments and dementia (Sugimoto et al., 1990).

Anti-Osteoporosis Agents

Research into (piperidinomethylene)bis(phosphonic acid) derivatives highlights their capacity to inhibit serum calcium rise induced by parathyroid hormone, indicating their potential as anti-osteoporosis agents. Compounds with specific substituents on the piperidine ring demonstrated considerable inhibitory activity, contributing to the understanding of piperidine derivatives in bone health management (Mimura et al., 1993).

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrNO4S/c21-17-8-6-16(7-9-17)10-11-20(19(23)24)12-14-22(15-13-20)27(25,26)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTGGPRPMGMSQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CCC2=CC=C(C=C2)Br)C(=O)O)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzenesulfonamide](/img/structure/B2506710.png)

![9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2506725.png)